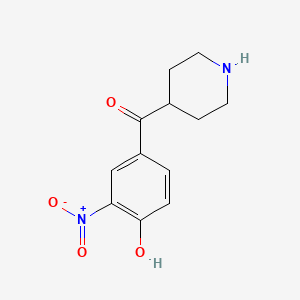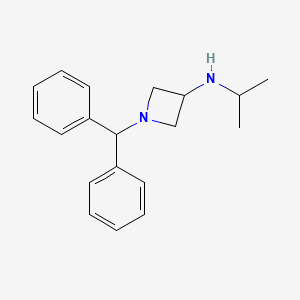
1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-N-propan-2-ylazetidin-3-amine is an organic compound characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further substituted with a propan-2-ylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-N-propan-2-ylazetidin-3-amine typically involves the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to form benzhydryl chloride.
Azetidine Ring Formation: Benzhydryl chloride is then reacted with azetidine in the presence of a base such as sodium hydride to form 1-benzhydrylazetidine.
Substitution with Propan-2-ylamine: The final step involves the substitution of the azetidine ring with propan-2-ylamine under controlled conditions to yield 1-benzhydryl-N-propan-2-ylazetidin-3-amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amines.
Substitution Products: Substituted azetidine derivatives.
Applications De Recherche Scientifique
1-Benzhydryl-N-propan-2-ylazetidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzhydryl-N-propan-2-ylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Pipradrol: A benzhydryl derivative with stimulant effects.
Terfenadine: Another benzhydryl compound used as an antihistamine.
Uniqueness: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine is unique due to its specific structural features, including the azetidine ring and propan-2-ylamine substitution. These features confer distinct chemical and biological properties, differentiating it from other benzhydryl compounds.
This detailed overview provides a comprehensive understanding of 1-benzhydryl-N-propan-2-ylazetidin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
888032-85-7 |
|---|---|
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-benzhydryl-N-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-15(2)20-18-13-21(14-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-20H,13-14H2,1-2H3 |
Clé InChI |
PQMGBLLSRSXSMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


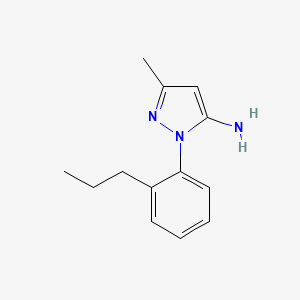

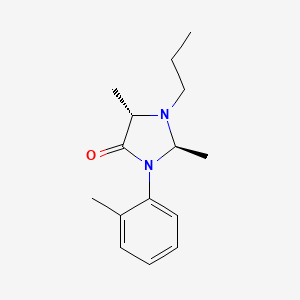
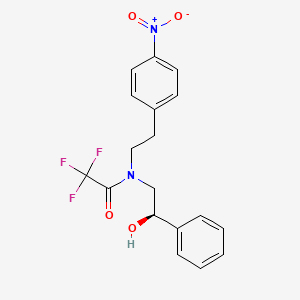
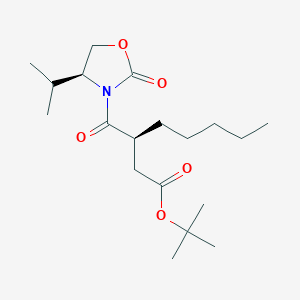
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

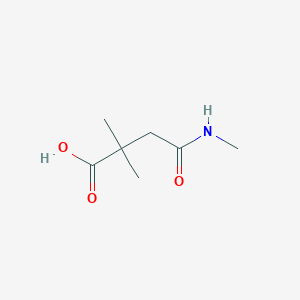
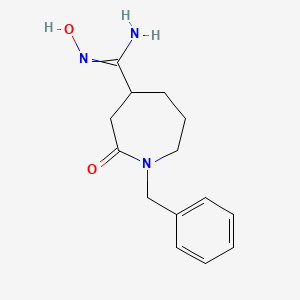
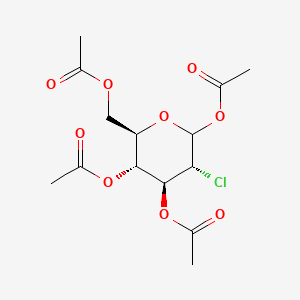
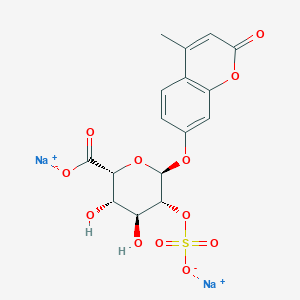
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
